molecular formula C19H17FN4O2S2 B2391367 N-(4-fluorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941874-51-7

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2391367
CAS RN: 941874-51-7
M. Wt: 416.49
InChI Key: HDJVJABAWGNFKM-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S2 and its molecular weight is 416.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Activities and Anticancer Potential

  • Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Dual Inhibition : Analogues of the chemical compound have shown potent inhibition of PI3Kα and mTOR in vitro, offering a basis for developing anticancer therapies. Modifications to the heterocyclic core have been explored to improve metabolic stability, highlighting its utility in cancer research and therapy development (Stec et al., 2011).

  • Anti-Lung Cancer Activity : Derivatives of fluoro-substituted compounds have demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential in designing novel antitumor agents (Hammam et al., 2005).

Enzyme Inhibition and Antimicrobial Effects

  • Src Kinase Inhibition and Anticancer Activities : Thiazolyl N-benzyl-substituted acetamide derivatives, related in structure, have been synthesized and evaluated for Src kinase inhibitory and anticancer activities. These compounds represent a framework for the development of new anticancer drugs targeting specific kinases (Fallah-Tafti et al., 2011).

  • Antimycobacterial Activities : Synthesized fluorinated benzothiazolo imidazole compounds have shown promising antimycobacterial activity, offering a potential pathway for developing new treatments against bacterial infections (Sathe et al., 2011).

Novel Synthetic Pathways and Chemical Properties

  • Heterocyclic Synthesis : The compound and its derivatives serve as key intermediates in the synthesis of various heterocycles, demonstrating its versatility in organic chemistry and drug discovery. For example, its role in synthesizing thiazoles and fused derivatives with antimicrobial activities illustrates its importance in creating novel therapeutic agents (Wardkhan et al., 2008).

properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S2/c20-14-1-3-15(4-2-14)23-18(26)12-28-19-24-16(11-27-19)9-17(25)22-10-13-5-7-21-8-6-13/h1-8,11H,9-10,12H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJVJABAWGNFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide

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